molecular formula C7H12F3NO3 B062644 (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol CAS No. 188905-59-1

(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol

Cat. No. B062644
M. Wt: 215.17 g/mol
InChI Key: ITBZTMURQMEUAL-ZLUOBGJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of pyrrolidine and contains a trifluoroethyl group that makes it highly soluble in water.

Mechanism Of Action

The mechanism of action of (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the inhibition of various enzymes such as glycosidases and hydrolases. This inhibition results in the modulation of various cellular processes such as glycosylation and protein degradation.

Biochemical And Physiological Effects

(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to regulate blood glucose levels and improve insulin sensitivity in diabetic patients.

Advantages And Limitations For Lab Experiments

The advantages of using (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol in lab experiments include its high solubility in water, its ability to inhibit various enzymes, and its effectiveness in the treatment of various diseases. However, the limitations of using this compound include its high cost, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for the use of (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol in scientific research. One direction is the development of new and more efficient synthesis methods for this compound. Another direction is the exploration of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its effectiveness.

Synthesis Methods

The synthesis of (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the reaction of pyrrolidine with trifluoroacetaldehyde and formaldehyde in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been used in various scientific research applications such as drug discovery, chemical biology, and medicinal chemistry. This compound has been found to be effective in the treatment of various diseases such as cancer, diabetes, and neurological disorders.

properties

CAS RN

188905-59-1

Product Name

(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol

Molecular Formula

C7H12F3NO3

Molecular Weight

215.17 g/mol

IUPAC Name

(2S,3S,4S)-2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C7H12F3NO3/c8-7(9,10)3-11-1-5(13)6(14)4(11)2-12/h4-6,12-14H,1-3H2/t4-,5-,6-/m0/s1

InChI Key

ITBZTMURQMEUAL-ZLUOBGJFSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](N1CC(F)(F)F)CO)O)O

SMILES

C1C(C(C(N1CC(F)(F)F)CO)O)O

Canonical SMILES

C1C(C(C(N1CC(F)(F)F)CO)O)O

synonyms

3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)-, (2S,3S,4S)- (9CI)

Origin of Product

United States

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